Regiospecific Orthogonal Protection: Fmoc-Asp-OtBu vs. Fmoc-Asp(OtBu)-OH
Fmoc-Asp-OtBu (α-tert-butyl ester) possesses a free β-carboxylic acid group, enabling side-chain derivatization or resin anchoring at the β-position without compromising the α-carboxyl protection. In direct contrast, Fmoc-Asp(OtBu)-OH (β-tert-butyl ester) presents a free α-carboxyl for chain elongation while the β-carboxyl remains protected as the tert-butyl ester . The deprotection conditions for each group are orthogonal: the Fmoc group is removed with 20% piperidine in DMF, the α-tert-butyl ester is cleaved with 50% TFA in DCM, and the β-carboxylic acid remains available for selective condensation throughout .
| Evidence Dimension | Regiospecific protection pattern |
|---|---|
| Target Compound Data | α-tert-butyl ester (free β-carboxylic acid); Fmoc on α-amine |
| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH (β-tert-butyl ester, free α-carboxylic acid) |
| Quantified Difference | Protection of α-carboxyl vs. β-carboxyl; orthogonal deprotection pathways |
| Conditions | Fmoc SPPS standard conditions: 20% piperidine/DMF for Fmoc removal; 50% TFA/DCM for tBu ester cleavage |
Why This Matters
This regiospecific protection enables unique synthetic strategies for branched peptides, lactams, and C-terminal modifications that are inaccessible with Fmoc-Asp(OtBu)-OH, directly impacting procurement decisions for specialized peptide synthesis.
